molecular formula C10H18O B060904 (1S,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol CAS No. 162238-85-9

(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol

Cat. No. B060904
M. Wt: 154.25 g/mol
InChI Key: FENIGYLSLCMSGV-WPRPVWTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol, also known as Carveol, is a natural organic compound found in essential oils of various plants. It has a pleasant odor and is commonly used in the fragrance and flavor industry. In recent years, Carveol has gained attention in scientific research due to its potential therapeutic properties.

Mechanism Of Action

(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol exerts its therapeutic effects through various mechanisms of action. It has been shown to modulate various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway. It also has been shown to modulate the expression of various genes involved in inflammation and oxidative stress.

Biochemical And Physiological Effects

(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. (1S,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol has also been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation.

Advantages And Limitations For Lab Experiments

(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol has several advantages for lab experiments. It is a natural compound that can be easily synthesized, and it has low toxicity. However, one limitation is that it has low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on (1S,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol. One area of interest is its potential use in the treatment of neurological disorders. Another area of interest is its potential use in the development of new anticancer drugs. Additionally, further studies are needed to fully understand the mechanisms of action of (1S,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol and its potential therapeutic applications.

Synthesis Methods

(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol can be synthesized by the oxidation of Carvone, which is also a natural compound found in various plants. The oxidation can be achieved using various methods, including catalytic oxidation, chemical oxidation, and biological oxidation.

Scientific Research Applications

(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol has been studied extensively for its potential therapeutic properties. It has been shown to have antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

162238-85-9

Product Name

(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1S,6S)-6-methyl-3-propan-2-ylcyclohex-3-en-1-ol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h5,7-8,10-11H,4,6H2,1-3H3/t8-,10-/m0/s1

InChI Key

FENIGYLSLCMSGV-WPRPVWTQSA-N

Isomeric SMILES

C[C@H]1CC=C(C[C@@H]1O)C(C)C

SMILES

CC1CC=C(CC1O)C(C)C

Canonical SMILES

CC1CC=C(CC1O)C(C)C

synonyms

3-Cyclohexen-1-ol,6-methyl-3-(1-methylethyl)-,(1S-trans)-(9CI)

Origin of Product

United States

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